

# Molecular weight of 5-Fluoro-2-methoxypyridin-3-amine

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## Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridin-3-amine

Cat. No.: B567914

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## An In-depth Technical Guide to 5-Fluoro-2-methoxypyridin-3-amine

This technical guide provides a comprehensive overview of **5-Fluoro-2-methoxypyridin-3-amine**, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and its role as a versatile building block in the creation of complex therapeutic agents.

## Chemical and Physical Properties

**5-Fluoro-2-methoxypyridin-3-amine** is a substituted pyridine derivative. The presence of a fluorine atom can enhance metabolic stability and lipophilicity in derivative compounds, while the methoxy and amine groups provide sites for further chemical modification.<sup>[1]</sup> These features make it a valuable scaffold in the design of novel pharmaceuticals.<sup>[1][2][3]</sup>

## Data Summary

Property	Value	Source
Molecular Weight	142.13 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub> O	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	1211541-93-3	<a href="#">[4]</a>
Appearance	Yellow to brown solid	<a href="#">[6]</a>
Purity	Typically ≥97%	<a href="#">[5]</a>

## Synthesis Protocols

The synthesis of **5-Fluoro-2-methoxypyridin-3-amine** can be achieved through various synthetic routes. Below are detailed experimental protocols derived from established methodologies for this and structurally related compounds.

### Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines the synthesis of **5-fluoro-2-methoxypyridin-3-amine** from a nitro-pyridine precursor, a common and efficient reduction method.

Experimental Procedure:

- To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (1 equivalent) and a catalytic amount of 10% Palladium on Carbon (Pd/C).[\[7\]](#)
- Add methanol as the solvent.[\[7\]](#)
- Introduce hydrogen gas to the system, maintaining a pressure of approximately 0.01 MPa.[\[7\]](#)
- Stir the reaction mixture at room temperature for 6-8 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).[\[7\]](#)
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[\[7\]](#)
- Wash the filter cake with additional methanol.

- Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.[\[7\]](#)
- The resulting **5-fluoro-2-methoxypyridin-3-amine** can be purified by column chromatography or recrystallization to afford a brown solid.

## Protocol 2: Synthesis via Buchwald-Hartwig Amination

This method describes the formation of the amine group through a palladium-catalyzed cross-coupling reaction, a versatile technique in modern organic synthesis.

### Experimental Procedure:

- Dissolve the starting material, 2-Chloro-5-fluoro-3-methoxypyridine (1 equivalent), in an anhydrous solvent such as toluene.[\[6\]](#)
- To the solution, add sodium tert-butoxide (1.4 equivalents),  $\text{Pd}_2(\text{dba})_3$  (0.1 equivalents), BINAP (0.3 equivalents), and benzophenone imine (1.2 equivalents).[\[6\]](#)
- Degas the reaction mixture by performing three cycles of evacuation and backfilling with nitrogen.[\[6\]](#)
- Heat the mixture to 80 °C and stir for 1 hour or until the starting material is consumed.[\[6\]](#)
- Cool the reaction to room temperature and dilute with diethyl ether.[\[6\]](#)
- Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure.[\[6\]](#)
- Dissolve the resulting oil in tetrahydrofuran and add 2M aqueous hydrochloric acid.[\[6\]](#)
- Stir for 1.5 hours at room temperature to hydrolyze the imine.[\[6\]](#)
- Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.[\[6\]](#)
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.[\[6\]](#)

- Purify the residue by flash chromatography on silica gel to yield 5-fluoro-3-methoxypyridin-2-amine as a yellow solid.[6]

## Applications in Drug Discovery

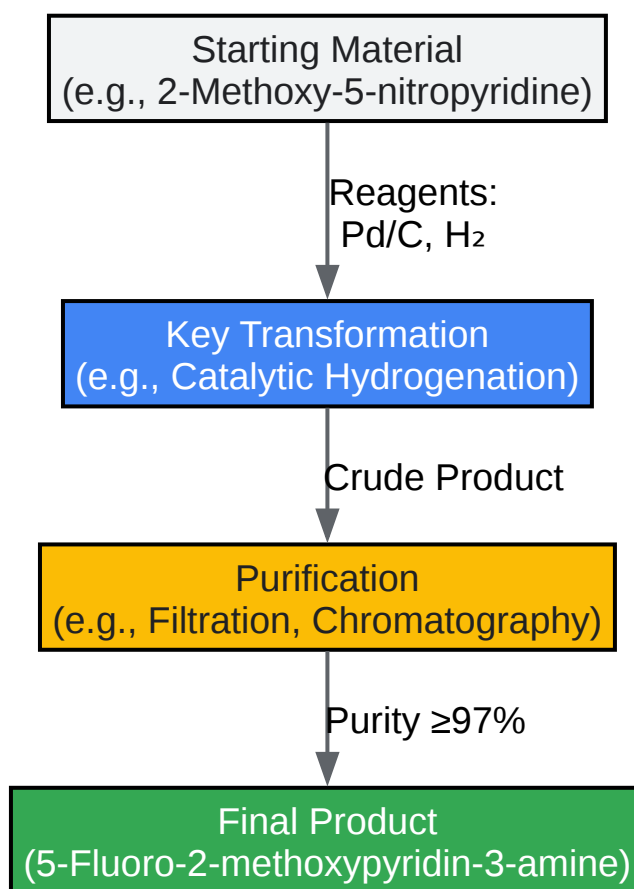
Substituted pyridines, such as **5-Fluoro-2-methoxypyridin-3-amine**, are crucial intermediates in the pharmaceutical industry.[1][8] The pyridine core is a common feature in many approved drugs, and its substitution pattern significantly influences pharmacological activity and pharmacokinetic properties.[2]

This compound serves as a key building block for synthesizing a range of bioactive molecules, including:

- Kinase Inhibitors: The fluorinated pyridine moiety is often incorporated into the design of kinase inhibitors for oncology and other therapeutic areas.[1]
- PI3K/mTOR Dual Inhibitors: Structurally related methoxypyridine derivatives have been used to synthesize potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, which are promising targets for cancer therapy.[7][9][10]
- Novel Therapeutic Agents: Its versatile structure allows for functionalization, enabling the creation of diverse molecular libraries for screening and lead optimization in drug discovery programs.[1][2]

## Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **5-Fluoro-2-methoxypyridin-3-amine**, highlighting the key transformation steps.



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Caption: Generalized synthetic workflow for **5-Fluoro-2-methoxypyridin-3-amine**.

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